Cas no 4303-17-7 (4-Chlorofuran-2-carboxylic acid)

4-Chlorofuran-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a chlorinated furan ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both a reactive carboxylic acid group and a chloro substituent on the furan ring enables selective functionalization, making it valuable for constructing complex molecular frameworks. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multistep synthetic routes. The compound’s distinct structural features also facilitate its use in medicinal chemistry for the development of bioactive molecules.
4-Chlorofuran-2-carboxylic acid structure
4303-17-7 structure
Product Name:4-Chlorofuran-2-carboxylic acid
CAS No:4303-17-7
MF:C5H3ClO3
MW:146.528520822525
MDL:MFCD15143972
CID:2114337
PubChem ID:12238723
Update Time:2025-06-08

4-Chlorofuran-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-Furancarboxylic acid
    • 4-chlorofuran-2-carboxylic acid
    • 2-Furancarboxylic acid, 4-chloro-
    • P20559
    • MFCD15143972
    • SCHEMBL20687406
    • CS-0183132
    • NoName_625
    • AKOS006375434
    • 4303-17-7
    • AS-79724
    • 4-chlorofuran-2-carboxylicacid
    • DTXSID70901499
    • DA-39695
    • 4-Chlorofuran-2-carboxylic acid
    • MDL: MFCD15143972
    • Inchi: 1S/C5H3ClO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)
    • InChI Key: BPYVAQCDJRTUHR-UHFFFAOYSA-N
    • SMILES: ClC1=COC(C(=O)O)=C1

Computed Properties

  • Exact Mass: 145.9770716g/mol
  • Monoisotopic Mass: 145.9770716g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4
  • XLogP3: 1.5

4-Chlorofuran-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM390297-1g
4-chlorofuran-2-carboxylic acid
4303-17-7 95%+
1g
$1162 2023-03-07
Chemenu
CM390297-5g
4-chlorofuran-2-carboxylic acid
4303-17-7 95%+
5g
$3485 2023-03-07
eNovation Chemicals LLC
D632730-100mg
4-chlorofuran-2-carboxylic acid
4303-17-7 97%
100mg
$300 2024-07-21
eNovation Chemicals LLC
D632730-250MG
4-chlorofuran-2-carboxylic acid
4303-17-7 97%
250mg
$480 2024-07-21
eNovation Chemicals LLC
D632730-500MG
4-chlorofuran-2-carboxylic acid
4303-17-7 97%
500mg
$800 2024-07-21
eNovation Chemicals LLC
D632730-1G
4-chlorofuran-2-carboxylic acid
4303-17-7 97%
1g
$1200 2024-07-21
eNovation Chemicals LLC
D632730-5G
4-chlorofuran-2-carboxylic acid
4303-17-7 97%
5g
$3605 2024-07-21
Chemenu
CM390297-100mg
4-chlorofuran-2-carboxylic acid
4303-17-7 95%+
100mg
$290 2023-03-07
Chemenu
CM390297-250mg
4-chlorofuran-2-carboxylic acid
4303-17-7 95%+
250mg
$466 2023-03-07
Chemenu
CM390297-500mg
4-chlorofuran-2-carboxylic acid
4303-17-7 95%+
500mg
$775 2023-03-07

4-Chlorofuran-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4303-17-7)4-Chlorofuran-2-carboxylic acid
Order Number:A1086805
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:27
Price ($):1332.0
Email:sales@amadischem.com

4-Chlorofuran-2-carboxylic acid Related Literature

Additional information on 4-Chlorofuran-2-carboxylic acid

Introduction to 4-Chlorofuran-2-carboxylic acid (CAS No. 4303-17-7)

4-Chlorofuran-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 4303-17-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both a chloro substituent and a carboxylic acid group on the furan ring imparts unique reactivity, enabling its use in diverse chemical transformations.

The compound belongs to the class of furan derivatives, which are widely studied for their potential applications in medicinal chemistry. Furan scaffolds are particularly interesting because they mimic the natural heterocycles found in many bioactive compounds, such as antibiotics and antiviral agents. The structural features of 4-Chlorofuran-2-carboxylic acid facilitate its incorporation into more complex molecules, making it a cornerstone in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on exploiting the reactivity of furan-based compounds for drug discovery. The chloro group on the furan ring enhances electrophilicity, allowing for nucleophilic substitution reactions that can be harnessed to construct intricate molecular architectures. Furthermore, the carboxylic acid moiety provides a site for further functionalization, enabling the synthesis of esters, amides, and other derivatives that may exhibit enhanced pharmacological properties.

One of the most compelling aspects of 4-Chlorofuran-2-carboxylic acid is its role as a precursor in the synthesis of pharmacologically relevant compounds. For instance, researchers have utilized this compound to develop inhibitors targeting enzymes involved in inflammatory pathways. The ability to modify the furan core while retaining bioactivity has made it an attractive scaffold for medicinal chemists seeking to optimize drug-like properties such as solubility, metabolic stability, and target binding affinity.

Recent advancements in synthetic methodologies have further highlighted the utility of 4-Chlorofuran-2-carboxylic acid. Transition-metal-catalyzed cross-coupling reactions, particularly those involving palladium or copper catalysts, have been employed to introduce diverse substituents onto the furan ring. These reactions often proceed with high selectivity and yield, making them ideal for constructing complex molecular frameworks efficiently. Additionally, biocatalytic approaches have been explored to enhance the sustainability of these syntheses by leveraging enzymatic transformations.

The pharmaceutical industry has also shown interest in 4-Chlorofuran-2-carboxylic acid due to its potential as a building block for next-generation therapeutics. For example, derivatives of this compound have been investigated as candidates for treating neurological disorders, where precise molecular targeting is crucial. The ability to fine-tune the electronic and steric properties of the furan scaffold allows for the development of molecules with tailored biological activities.

In conclusion, 4-Chlorofuran-2-carboxylic acid (CAS No. 4303-17-7) represents a fascinating compound with broad applications in synthetic chemistry and drug discovery. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop novel therapeutic agents. As advancements in synthetic methodologies continue to emerge, the potential applications of this compound are likely to expand further, solidifying its importance in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4303-17-7)4-Chlorofuran-2-carboxylic acid
A1086805
Purity:99%
Quantity:1g
Price ($):1332.0
Email